Comparison of Physicochemical Properties: 2-Chloro-3-pyridyl vs. Positional Isomers
The 2-chloro-3-pyridyl substitution pattern in 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile yields a distinct calculated lipophilicity profile (XLogP3-AA = 1.1) compared to the 2-chloro-4-pyridyl analog (4-(2-Chloro-4-pyridyl)-4-oxobutyronitrile, CAS 890100-83-1, XLogP3-AA = 1.2) and the 4-chloro-3-pyridyl analog (4-(4-Chloro-3-pyridyl)-4-oxobutyronitrile, CAS 890100-84-2, XLogP3-AA = 1.3) [1]. These differences, while modest, reflect alterations in electron density distribution and hydrogen-bonding capacity that can influence passive membrane permeability and protein-ligand interactions. The target compound maintains the same molecular weight (194.62 g/mol) and hydrogen bond acceptor count (3) as its isomers but differs in rotatable bond count (3 vs. 4 for some analogs), potentially impacting conformational flexibility and target binding entropy [1].
| Evidence Dimension | Calculated LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 4-(2-Chloro-4-pyridyl) analog (XLogP3-AA = 1.2); 4-(4-Chloro-3-pyridyl) analog (XLogP3-AA = 1.3) |
| Quantified Difference | ΔLogP = 0.1–0.2 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Even small differences in lipophilicity (ΔLogP > 0.1) can significantly impact compound solubility, membrane permeability, and off-target promiscuity in lead optimization campaigns, making the specific isomer a non-substitutable entity for structure-activity relationship (SAR) studies.
- [1] PubChem. 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile (CID 24723359); 4-(2-Chloro-4-pyridyl)-4-oxobutyronitrile (CID 53858672); 4-(4-Chloro-3-pyridyl)-4-oxobutyronitrile (CID 53858673). Computed Properties. Accessed 2026-04-21. View Source
